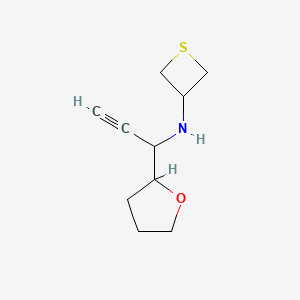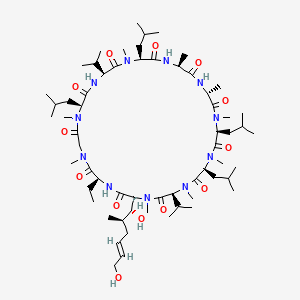
Cyclosporine metabolite M17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclosporine metabolite M17 is a derivative of cyclosporine A, a cyclic peptide known for its immunosuppressive properties. This metabolite is formed when cyclosporine A undergoes allylic oxidation at residue 1, resulting in a primary allylic alcohol. This compound specifically inhibits the growth of renal cells in culture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine metabolite M17 involves the allylic oxidation of cyclosporine A. This process typically requires specific oxidizing agents and controlled reaction conditions to ensure the selective formation of the primary allylic alcohol .
Industrial Production Methods: Industrial production of cyclosporine metabolites, including M17, often involves large-scale fermentation processes using the fungus Tolypocladium inflatum. The metabolites are then isolated and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclosporine metabolite M17 undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation.
Reduction: Potentially reversible under specific conditions.
Substitution: Possible at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used for the initial allylic oxidation.
Reducing Agents: Can reverse the oxidation under controlled conditions.
Substituents: Various reagents can be used to introduce new functional groups.
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can lead to additional derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Cyclosporine metabolite M17 has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and peptide modifications.
Biology: Investigated for its effects on renal cell growth and other cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in immunosuppression and organ transplantation.
Industry: Utilized in the production of cyclosporine derivatives for pharmaceutical use
Mécanisme D'action
Cyclosporine metabolite M17 exerts its effects by binding to the intracellular protein cyclophilin. This complex inhibits the phosphatase activity of calcineurin, which is necessary for the activation of the T cell-specific transcription factor NFAT. This inhibition prevents the synthesis of interleukins, such as IL-2, by activated T cells, thereby suppressing the immune response .
Comparaison Avec Des Composés Similaires
Cyclosporine A: The parent compound from which M17 is derived.
Cyclosporine Metabolite M18: Another derivative formed through further oxidation.
Cyclosporine Metabolite M1A: A related compound with similar structural modifications.
Uniqueness: Cyclosporine metabolite M17 is unique due to its specific allylic oxidation, which imparts distinct biological properties, particularly its selective inhibition of renal cell growth .
Propriétés
Formule moléculaire |
C62H111N11O13 |
|---|---|
Poids moléculaire |
1218.6 g/mol |
Nom IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |
Clé InChI |
ZPZHKIOMBYYVRD-WRDPQARASA-N |
SMILES isomérique |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canonique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



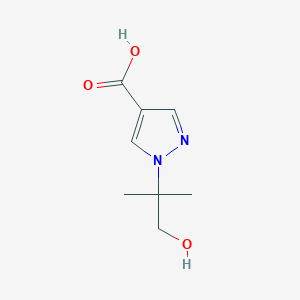
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
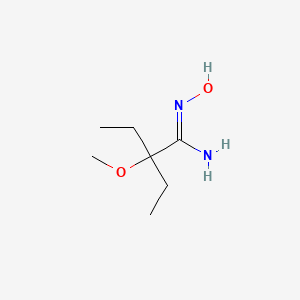
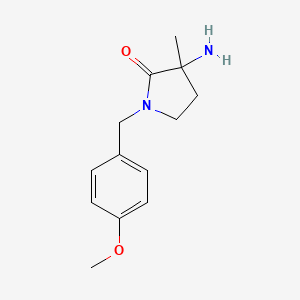
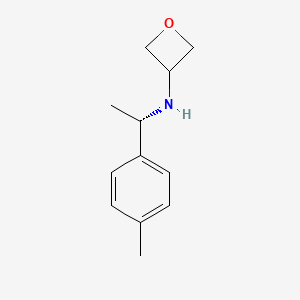
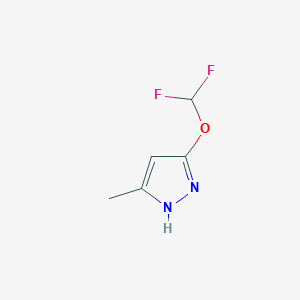



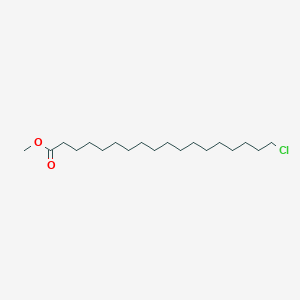
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
